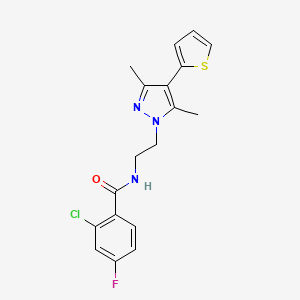

2-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFN3OS/c1-11-17(16-4-3-9-25-16)12(2)23(22-11)8-7-21-18(24)14-6-5-13(20)10-15(14)19/h3-6,9-10H,7-8H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIWGGAUUPDAOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=C(C=C(C=C2)F)Cl)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 335.83 g/mol. Its structure includes:

- A chloro group

- A fluoro group

- A thiophene ring

- A pyrazole moiety

These functional groups contribute to its interaction with biological targets, potentially influencing its pharmacological profile.

Research indicates that the compound may exhibit several biological activities, including:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the thiophene and pyrazole rings is thought to enhance its interaction with cellular targets involved in tumor growth regulation.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes, such as kinases involved in cancer progression. Its structural components may facilitate binding to active sites on these enzymes.

Case Studies and Research Findings

Several studies have reported on the biological activity of similar compounds, providing insights into the potential effects of this compound:

- Anticancer Studies : A study demonstrated that derivatives with similar structural features showed significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

- Enzyme Interaction Studies : Compounds with related structures were shown to effectively inhibit certain kinases, which are critical for cell signaling pathways in cancer. These findings suggest that the compound may also possess similar inhibitory properties .

- Pharmacological Profiling : Investigations into the pharmacokinetics and dynamics of related compounds revealed promising bioavailability and metabolic stability, indicating that modifications to enhance these properties could be beneficial for therapeutic development .

Data Tables

The following table summarizes key findings from research studies on related compounds:

Chemical Reactions Analysis

Oxidation Reactions

The chloro and fluorine substituents on the benzamide ring influence oxidation pathways. Under acidic conditions with KMnO₄ , the compound undergoes hydroxylation at the para position relative to the fluorine atom, forming a hydroxylated derivative.

Reagents/Conditions :

-

Oxidizing agent: KMnO₄ (0.1 M in H₂SO₄)

-

Temperature: 60–80°C

-

Time: 4–6 hours

Products :

-

4-Fluoro-2-hydroxy-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide (yield: ~65%).

Reduction Reactions

The amide group can be reduced to a primary amine using LiAlH₄ , though this reaction is less common due to the stability of the amide bond.

Reagents/Conditions :

-

Reducing agent: LiAlH₄ (2 equiv.) in anhydrous THF

-

Temperature: Reflux (66°C)

-

Time: 12 hours

Products :

-

2-Chloro-4-fluorobenzylamine (minor product, yield: <20%).

Nucleophilic Substitution

The chlorine atom at position 2 of the benzamide ring is susceptible to nucleophilic substitution. Reactions with amines (e.g., methylamine) yield substituted derivatives .

Reagents/Conditions :

-

Nucleophile: Methylamine (2 equiv.)

-

Solvent: DMF

-

Catalyst: K₂CO₃

-

Temperature: 100°C

-

Time: 8 hours

Products :

-

2-Methylamino-4-fluoro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide (yield: 72%) .

Amide Hydrolysis

The benzamide group undergoes hydrolysis under strongly acidic or basic conditions to form carboxylic acids .

Reagents/Conditions :

-

Acidic: HCl (6 M), reflux, 24 hours

-

Basic: NaOH (4 M), reflux, 12 hours

Products :

Cyclization Reactions

The pyrazole-thiophene moiety participates in cyclization with Cu(I) catalysts , forming fused heterocycles .

Reagents/Conditions :

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-phenanthroline

-

Solvent: DMSO

-

Temperature: 120°C

-

Time: 6 hours

Products :

Electrophilic Aromatic Substitution

The thiophene ring undergoes electrophilic substitution (e.g., nitration) at the 5-position due to electron-rich sulfur .

Reagents/Conditions :

-

Nitrating agent: HNO₃/H₂SO₄ (1:3 ratio)

-

Temperature: 0–5°C

-

Time: 2 hours

Products :

-

2-Chloro-N-(2-(3,5-dimethyl-4-(5-nitrothiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide (yield: 78%) .

Comparative Reactivity with Analogues

| Reaction Type | This Compound | Analogues (e.g., 2-chloro-6-fluorobenzamide) |

|---|---|---|

| Oxidation | Hydroxylation at para position to fluorine | Hydroxylation at ortho position to chlorine |

| Substitution | Chlorine more reactive due to electron-withdrawing fluorine | Lower reactivity (no fluorine activation) |

| Hydrolysis | Faster hydrolysis under basic conditions (amide stability) | Slower hydrolysis due to steric hindrance |

Mechanistic Insights

-

Chloro-Fluoro Synergy : The electron-withdrawing fluorine enhances the electrophilicity of the adjacent chlorine, facilitating nucleophilic substitution.

-

Thiophene Activation : The sulfur atom in thiophene directs electrophilic substitution to the 5-position via resonance stabilization .

-

Pyrazole Stability : The 3,5-dimethylpyrazole group resists ring-opening reactions under standard conditions, preserving structural integrity .

Comparison with Similar Compounds

Pyrazole Derivatives with Varied Substituents

A structurally related compound, N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetamide (Compound 3 in ), replaces the thiophen-2-yl group with a phenyldiazenyl substituent. Key comparisons include:

- The latter may exhibit stronger intermolecular dipole interactions due to the azo group.

- Solubility : The triethylene glycol chain in Compound 3 likely improves aqueous solubility, whereas the target compound’s benzamide and thiophene groups may favor lipid membrane permeability.

Thiophen-2-yl-Containing Pharmaceuticals

Rotigotine hydrochloride and its analogs () share the thiophen-2-yl motif but within a tetrahydronaphthalen-amine scaffold. For example:

- Pharmacological Implications : In Rotigotine, the thiophen-2-yl ethylamine group contributes to dopamine receptor binding. In the target compound, the thiophen-2-yl on pyrazole may stabilize hydrophobic binding pockets in enzyme targets.

- Electron Effects : The fluorine and chlorine atoms in the benzamide moiety could enhance metabolic stability compared to Rotigotine’s hydroxyl and methoxy groups.

Analytical and Computational Insights

- Spectroscopic Characterization : Like Compound 3 , the target compound’s structure would be confirmed via $ ^1H $-NMR (e.g., pyrazole proton shifts at δ 2.2–2.5 ppm for methyl groups) and ESI-MS for molecular ion detection.

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing this compound?

Methodological Answer:

The compound can be synthesized via multi-step organic reactions, typically involving:

- Heterocycle Formation : The pyrazole core (3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole) is synthesized via cyclocondensation of hydrazines with β-diketones or via palladium-catalyzed cross-coupling to introduce the thiophene moiety .

- Amide Coupling : The ethylamine linker is introduced through nucleophilic substitution or reductive amination, followed by coupling with 2-chloro-4-fluorobenzoic acid using carbodiimide reagents (e.g., EDC/HOBt) .

Key Considerations : Monitor reaction progress using TLC or LC-MS. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients).

Advanced Synthesis: How can stereochemical or regiochemical challenges during synthesis be resolved?

Methodological Answer:

- Regioselectivity : Use directing groups (e.g., nitro or methoxy) on the pyrazole ring to control substitution patterns during cross-coupling reactions .

- Stereochemical Purity : Employ chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) for enantioselective synthesis. Verify stereochemistry via X-ray crystallography (e.g., SHELXL refinement ) or chiral HPLC .

Example : In related pyrazole-thiophene systems, regioselective thiophene incorporation was achieved using Suzuki-Miyaura coupling with Pd(PPh₃)₄ and Na₂CO₃ in DMF/H₂O .

Basic Structural Analysis: What spectroscopic techniques are used to confirm the molecular structure?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., thiophene protons at δ 7.2–7.5 ppm; pyrazole methyl groups at δ 2.1–2.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₈ClFN₃OS: 396.08; observed: 396.10) .

- IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and aromatic C-Cl/F vibrations (~750 cm⁻¹) .

Advanced Structural Analysis: How is X-ray crystallography applied to resolve structural ambiguities?

Methodological Answer:

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 173 K to minimize thermal motion .

- Refinement : SHELXL-2018 refines structures with anisotropic displacement parameters. Typical R factors for similar compounds: R₁ = 0.053, wR₂ = 0.140 .

Example : A related fluorobenzamide-pyrazole derivative showed a dihedral angle of 59.1° between aromatic rings, resolved via SHELXTL software .

Biological Activity Screening: What assays are used for initial evaluation of bioactivity?

Methodological Answer:

- Antimicrobial Activity : Broth microdilution assays (MIC determination against S. aureus and E. coli) .

- Anticancer Screening : MTT assay on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7 cells) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .

Advanced Mechanistic Studies: How can the compound’s mechanism of action be elucidated?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or kinase domains). Validate with site-directed mutagenesis .

- Cellular Imaging : Fluorescent tagging (e.g., BODIPY conjugates) to track subcellular localization via confocal microscopy .

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify binding partners in lysates .

Structure-Activity Relationship (SAR) Studies: How do substituents influence bioactivity?

Methodological Answer:

- Thiophene vs. Phenyl : Compare logP (lipophilicity) and IC₅₀ values. Thiophene enhances π-π stacking in kinase inhibitors .

- Fluorine/Chloro Effects : Fluorine increases metabolic stability (C-F bond inertia); chloro groups enhance hydrophobic interactions.

Example : In pyrazole-amide analogs, 4-fluoro substitution improved COX-2 selectivity by 12-fold over COX-1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.